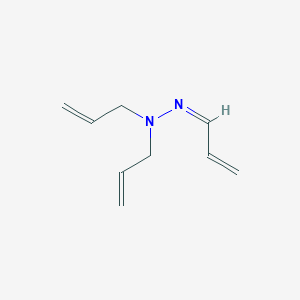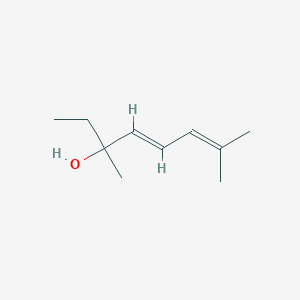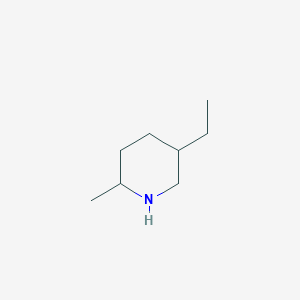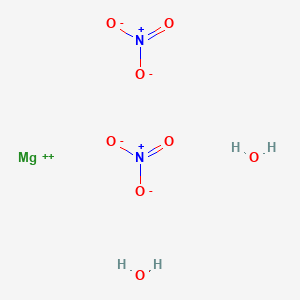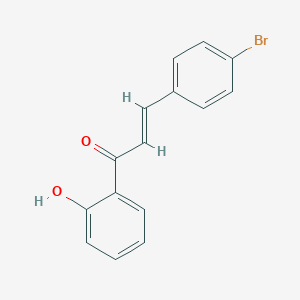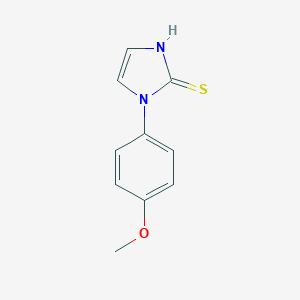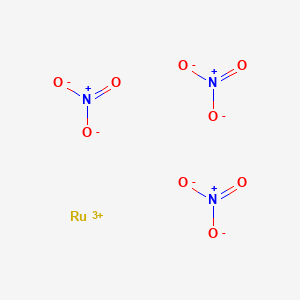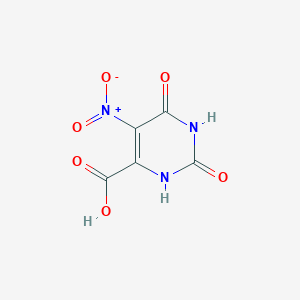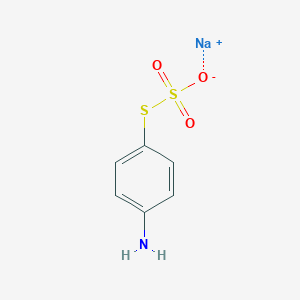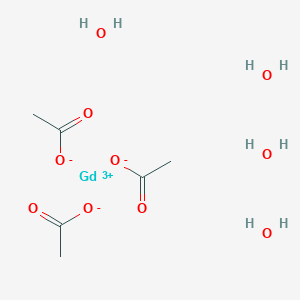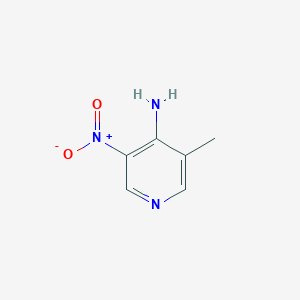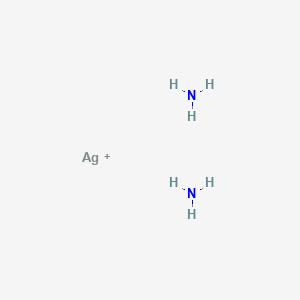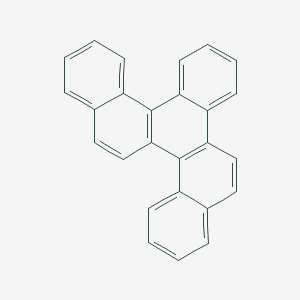
Dibenzo(c,p)chrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(c,p)chrysene (DBcPc) is a polycyclic aromatic hydrocarbon (PAH) that is found in various environmental sources, including diesel exhaust, cigarette smoke, and charbroiled food. DBcPc has been identified as a potent carcinogen and mutagen, and its exposure has been linked to the development of various types of cancer, including lung, bladder, and breast cancer.
Mecanismo De Acción
Dibenzo(c,p)chrysene is metabolized in the body to form highly reactive intermediates that can bind to DNA and proteins, leading to the formation of adducts. These adducts can cause DNA damage and mutations, which can lead to the development of cancer. Dibenzo(c,p)chrysene has also been shown to induce oxidative stress, which can further contribute to DNA damage and cancer development.
Efectos Bioquímicos Y Fisiológicos
Dibenzo(c,p)chrysene has been shown to induce a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. Dibenzo(c,p)chrysene exposure has also been linked to changes in gene expression and alterations in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibenzo(c,p)chrysene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis and mutagenesis. It is a potent carcinogen and mutagen, and its effects can be easily measured in vitro and in vivo. However, Dibenzo(c,p)chrysene has some limitations for lab experiments, including its low solubility in water and its high toxicity.
Direcciones Futuras
There are several future directions for research on Dibenzo(c,p)chrysene. First, further studies are needed to elucidate the mechanisms of Dibenzo(c,p)chrysene-induced carcinogenesis and mutagenesis. Second, the development of novel strategies to prevent or reduce Dibenzo(c,p)chrysene exposure is needed to protect public health. Third, the identification of biomarkers for Dibenzo(c,p)chrysene exposure and its related diseases can aid in early detection and prevention. Finally, the development of new therapeutic approaches for Dibenzo(c,p)chrysene-related diseases is needed to improve patient outcomes.
Conclusion:
Dibenzo(c,p)chrysene is a potent carcinogen and mutagen that has been extensively studied due to its environmental and health impacts. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dibenzo(c,p)chrysene is needed to better understand its effects on human health and to develop new strategies for prevention and treatment of Dibenzo(c,p)chrysene-related diseases.
Métodos De Síntesis
Dibenzo(c,p)chrysene can be synthesized through the Diels-Alder reaction between anthracene and benzoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The product is then purified through column chromatography to obtain pure Dibenzo(c,p)chrysene.
Aplicaciones Científicas De Investigación
Dibenzo(c,p)chrysene has been extensively studied due to its carcinogenic and mutagenic properties. It has been used as a model compound to study the mechanisms of PAH-induced carcinogenesis and mutagenesis. Dibenzo(c,p)chrysene has also been used to investigate the role of oxidative stress and DNA damage in the development of cancer.
Propiedades
Número CAS |
196-52-1 |
|---|---|
Nombre del producto |
Dibenzo(c,p)chrysene |
Fórmula molecular |
C26H16 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
hexacyclo[16.8.0.02,11.03,8.012,17.019,24]hexacosa-1(18),2(11),3,5,7,9,12,14,16,19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H16/c1-4-10-20-17(7-1)13-15-23-21-11-5-6-12-22(21)25-19-9-3-2-8-18(19)14-16-24(25)26(20)23/h1-16H |
Clave InChI |
RJXPMUHZQGSTIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |
Otros números CAS |
196-52-1 |
Sinónimos |
DB(c,p)C dibenzo(c,p)chrysene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




